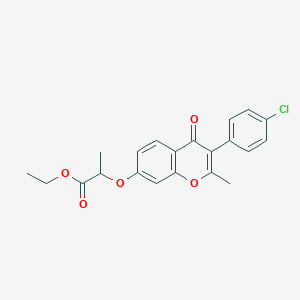

ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate

Description

Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a synthetic chromene derivative characterized by a 4H-chromen-4-one core. Key structural features include:

- Methyl substituent at position 2, influencing steric interactions.

- Ethyl propanoate ester at position 7, modulating solubility and bioavailability.

Chromenes and their derivatives are renowned for diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO5/c1-4-25-21(24)13(3)26-16-9-10-17-18(11-16)27-12(2)19(20(17)23)14-5-7-15(22)8-6-14/h5-11,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHCQDBRESKKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, followed by cyclization to form the chromen-4-one structure. The reaction conditions often require the use of strong bases such as piperidine or triethylamine, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced chromen-4-one derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Reduced chromen-4-one derivatives.

Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activity, including potential antimicrobial and antiviral properties.

Medicine: Research has explored its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related chromene derivatives, emphasizing substituent effects and molecular properties:

Key Observations

Chlorophenyl vs. Chlorine’s electronegativity may improve interactions with hydrophobic enzyme pockets, a feature leveraged in drug design .

Ester Functionality: The ethyl propanoate ester (target compound) balances lipophilicity and solubility better than bulkier ethoxyethyl esters () or longer-chain propoxy derivatives (). Trifluoromethyl-substituted analogs () exhibit superior metabolic stability but may face synthetic complexity and cost barriers.

Biological Activity Trends :

- Chlorinated chromenes (e.g., target compound, ) are frequently associated with anticancer activity due to enhanced DNA intercalation or topoisomerase inhibition .

- Methoxy and methylpropoxy groups () correlate with antioxidant efficacy, likely via radical scavenging mechanisms .

Notes

Hypothesized Activities : Biological activities for the target compound are inferred from structural analogs; empirical studies are needed to confirm efficacy and mechanisms.

Software Tools : Programs like Multiwfn () enable advanced electronic structure analysis, which could further elucidate substituent effects on reactivity.

Limitations : The evidence provided lacks direct pharmacological data for the target compound, necessitating caution in extrapolating results from analogs.

Biological Activity

Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a synthetic compound belonging to the class of chromenone derivatives, characterized by a chromenone core structure. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Core Structure : The chromenone core is a bicyclic system that consists of a benzene ring fused to a pyrone ring.

- Substituents : The presence of a 4-chlorophenyl group enhances its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various chromenone derivatives demonstrated that they possess activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of chromenone derivatives has been widely studied. This compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as topoisomerases and kinases, which are crucial for cancer cell survival.

- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to downstream signaling that affects cellular proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against various microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Potential

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Apoptotic markers such as caspase activation were also observed, indicating the compound's role in inducing programmed cell death .

Research Findings Summary Table

Q & A

Q. Table 1: Representative Synthesis Data

| Starting Material | Catalyst System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 7-Hydroxy chromenone | EDC·HCl/DMAP | DCM | 85 | 92 |

Basic: How is structural validation performed for this compound?

Methodological Answer:

Validate purity and structure using:

- ¹H/¹³C NMR: Confirm ester linkage (δ ~4.2 ppm for ethyl CH₂, δ ~170 ppm for carbonyl).

- HRMS: Match calculated and observed [M+H]⁺ (e.g., m/z 415.0845 calculated for C₂₁H₁₉ClO₅) .

- HPLC: Use a C18 column (MeCN/H₂O, 70:30) to confirm >95% purity.

Advanced: What crystallographic techniques resolve its solid-state conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. For analogous chromen-4-one derivatives:

Q. Table 2: Crystallographic Data for Analogues

| Compound | Space Group | a (Å) | b (Å) | c (Å) | π–π Distance (Å) |

|---|---|---|---|---|---|

| 2-Methylphenyl derivative | P1 | 9.04 | 9.62 | 11.03 | 3.85 |

Advanced: How do substituents on the chromenone core influence stability?

Methodological Answer:

Substituent effects are studied via:

- Thermal Analysis (TGA/DSC): Cl substituents increase thermal stability (decomposition >250°C).

- Photostability: UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm, 48 hrs) reveals minimal degradation (<5%) .

- Hydrolytic Stability: Monitor ester hydrolysis in PBS (pH 7.4) at 37°C; half-life >72 hrs .

Advanced: What derivatization strategies enable structure-activity relationship (SAR) studies?

Methodological Answer:

Modify the propanoate moiety or chromenone core using:

- Ester Exchange: React with thionyl chloride to generate acyl chloride, then substitute with amines/alcohols .

- Cross-Coupling: Suzuki-Miyaura coupling at the 7-oxy position using boronic esters (e.g., Pd(PPh₃)₄, K₂CO₃) .

Q. Table 3: Derivatization Examples

| Derivative Type | Reaction Conditions | Functional Group Introduced |

|---|---|---|

| Amide | SOCl₂, then R-NH₂ | -CONHR |

| Boronate ester | Pd catalysis, aryl boronic acid | -B(pin) |

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Discrepancies in NMR or MS often arise from:

- Solvent Effects: Compare data in CDCl₃ vs. DMSO-d6.

- Tautomerism: Use 2D NMR (COSY, HSQC) to identify enol-keto equilibria .

- Impurity Peaks: Cross-validate with HRMS to rule out byproducts.

Advanced: What computational methods predict its reactivity or binding interactions?

Methodological Answer:

Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.